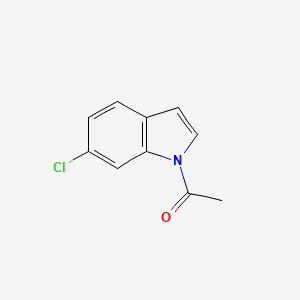

1-(6-Chloro-1H-indol-1-yl)ethanone

Description

The Indole (B1671886) Scaffold in Chemical and Biological Research: Historical and Contemporary Significance

The indole ring system is a recurring motif in a multitude of natural products and synthetic compounds with significant biological activities. rjpn.orgnih.gov Its history in chemical research dates back to the mid-19th century, with early investigations linked to the dye indigo. rjpn.org The indole structure is notably present in essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin (B10506), highlighting its fundamental role in biological processes. nih.govmdpi.com

Historically, indole alkaloids like reserpine, used as an antihypertensive and antipsychotic agent, and the anti-tumor agents vincristine and vinblastine, have demonstrated the therapeutic potential of this scaffold. mdpi.comnih.gov In contemporary drug discovery, indole derivatives are recognized for their wide-ranging pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. rjpn.orgmdpi.comresearchgate.net The versatility of the indole scaffold allows it to interact with a variety of biological targets, making it a privileged structure in the design of new therapeutic agents. nih.govresearchgate.net Its ability to mimic the structure of peptides and bind to diverse receptors contributes to its broad therapeutic potential. nih.govresearchgate.net

Rationales for Investigating Substituted Indole Derivatives in Mechanistic Studies

The investigation of substituted indole derivatives is driven by the desire to understand and modulate the biological activity of the core indole structure. By adding different functional groups at various positions on the indole ring, researchers can systematically alter the molecule's steric, electronic, and lipophilic properties. These modifications influence how the molecule interacts with biological targets, such as enzymes and receptors, providing insights into structure-activity relationships (SARs). rug.nl

Mechanistic studies of substituted indoles help to:

Elucidate biological pathways: By observing how specific substitutions affect a biological outcome, researchers can infer the mechanism of action.

Optimize therapeutic potential: SAR studies guide the design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov

Develop molecular probes: Tailored indole derivatives can be used as tools to study the function of specific proteins or biological systems.

For example, the addition of substituents can significantly increase the potency of enzyme inhibition compared to the unsubstituted parent indole. rug.nl The systematic exploration of these derivatives allows for a deeper understanding of the molecular interactions that govern their biological effects.

Overview of Research Trajectories for 1-(6-Chloro-1H-indol-1-yl)ethanone and its Analogues

Research involving this compound and its analogues primarily falls within the broader exploration of substituted indoles for various biological activities. While specific research on this exact molecule is not extensively documented in high-impact studies, its structure represents a convergence of several well-established research trajectories in medicinal chemistry.

Analogues of this compound, such as other halogenated indoles and N-acylated indoles, have been synthesized and evaluated for a range of potential applications. For instance, 2-(6-Chloro-1H-indol-3-yl)acetonitrile has been synthesized and its crystal structure analyzed to understand its molecular configuration and intermolecular interactions. nih.gov Similarly, other chloro-substituted indole derivatives have been investigated as potential inhibitors of enzymes like 15-lipoxygenase-1. rug.nl The synthesis of related compounds, such as 2-chloro-1-(1H-indol-1-yl)ethanone, serves as a procedural basis for creating N-substituted indole derivatives for further study, including evaluation for antimycobacterial efficacy. nih.gov These research paths indicate a general interest in how chloro and N-ethanone substitutions on the indole scaffold can be leveraged to create novel compounds with specific biological or material properties.

Significance of the 6-Chloro and N1-Ethanone Substitutions in Indole Chemistry and their Influence on Molecular Properties

The specific substitutions at the 6-position and the N1-position of the indole ring in this compound are critical in defining its chemical character.

6-Chloro Substitution: The presence of a chlorine atom at the C6 position of the benzene (B151609) portion of the indole ring has several important consequences:

Electronic Effects: As a halogen, chlorine is an electron-withdrawing group via induction but can also donate electron density through resonance. This dual nature modifies the electron distribution of the entire indole ring system, influencing its reactivity in chemical reactions like electrophilic substitution. semanticscholar.org

Lipophilicity: The chloro group increases the lipophilicity (fat-solubility) of the molecule. This can have a significant impact on its pharmacokinetic properties, such as membrane permeability and distribution within a biological system.

Binding Interactions: The halogen atom can participate in halogen bonding, a non-covalent interaction with other molecules, which can be crucial for binding to biological targets. Halogenated spirooxindoles, for example, have shown improved binding affinity to various molecular targets in cancer therapy. nih.gov

N1-Ethanone Substitution: The attachment of an ethanone (B97240) (acetyl) group to the nitrogen atom of the pyrrole (B145914) ring (N1-acylation) fundamentally alters the properties of the indole:

Hydrogen Bonding: It removes the N-H proton, which is a hydrogen bond donor. The ability to act as a hydrogen bond donor is a key antioxidant mechanism for some indoles, so its removal can impact this activity. mdpi.com

Electronic Withdrawal: The acetyl group is strongly electron-withdrawing, which significantly decreases the electron density of the pyrrole ring. This deactivation makes the indole less susceptible to electrophilic substitution compared to an unsubstituted indole.

Steric Effects: The N1-substituent can introduce steric hindrance, influencing the molecule's conformation and its ability to fit into the active sites of enzymes or receptors.

The combination of these two substituents creates a unique electronic and steric profile for this compound, distinguishing it from other indole derivatives and making it a subject of interest for fundamental chemical studies.

The table below summarizes some of the known physicochemical properties for analogues of the target compound.

| Property | Value | Compound |

| Molecular Formula | C11H10ClNO | 1-(6-Chloro-1-methyl-1H-indol-3-yl)-ethanone biosynth.com |

| Molecular Weight | 207.65 g/mol | 1-(6-Chloro-1-methyl-1H-indol-3-yl)-ethanone biosynth.com |

| Molecular Formula | C11H10ClNO2 | 1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone |

| Molar Mass | 223.6556 | 1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone |

| Molecular Formula | C8H4ClNO2 | 6-Chloro-1H-indole-2,3-dione researchgate.net |

| Molecular Weight | 181.57 | 6-Chloro-1H-indole-2,3-dione researchgate.net |

Current Knowledge Gaps and Emerging Opportunities in Fundamental Research on this compound

Despite the well-established importance of the indole scaffold, there are significant knowledge gaps concerning the specific compound this compound. The publicly available scientific literature lacks detailed studies on its synthesis, reactivity, and biological activity. This scarcity of information presents several opportunities for fundamental research:

Synthetic Methodology: Developing and optimizing efficient synthetic routes to this compound and its derivatives would be a valuable contribution to organic chemistry.

Characterization: A thorough characterization of its physicochemical properties, including its crystal structure, spectroscopic data (NMR, IR, Mass Spectrometry), and electronic properties, is needed. This foundational data is essential for any further investigation.

Reactivity Studies: Exploring the reactivity of this compound in various chemical transformations could reveal novel chemical pathways and lead to the synthesis of more complex indole-based structures.

Biological Screening: Given the broad biological activities of substituted indoles, screening this compound against a range of biological targets (e.g., kinases, GPCRs, microbial enzymes) could uncover new lead compounds for drug discovery.

Computational Modeling: In silico studies, such as molecular docking, can predict potential biological targets and help to rationalize the influence of the chloro and ethanone substituents on molecular interactions. nih.govjmchemsci.com

In essence, this compound represents a relatively unexplored area within the vast field of indole chemistry. Fundamental research into its properties and reactivity could provide valuable insights and open new avenues for the development of functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOAGEFMMQXFBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 6 Chloro 1h Indol 1 Yl Ethanone and Its Analogues

Retrosynthetic Analysis of the 1-(6-Chloro-1H-indol-1-yl)ethanone Framework

A retrosynthetic analysis of this compound reveals two primary disconnection points. The most apparent disconnection is at the N-acyl bond, which simplifies the target molecule into two key precursors: 6-chloroindole (B17816) and an acetylating agent, such as acetyl chloride or acetic anhydride. This approach highlights the importance of N-acylation of the indole (B1671886) ring.

A deeper disconnection of the 6-chloroindole precursor itself points towards various classical and modern indole synthesis methodologies. This could involve, for instance, the Fischer indole synthesis, which would start from a substituted phenylhydrazine (B124118) and a suitable ketone or aldehyde. The chloro-substituent on the benzene (B151609) ring of the indole nucleus dictates the choice of the initial starting materials.

Classical and Modern Synthetic Routes to the Indole Core: Adaptations for 6-Chloro-indole

The synthesis of the 6-chloroindole core is a critical step. Several established methods for indole synthesis can be adapted for this purpose.

Fischer Indole Synthesis : This is a widely used method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of 6-chloroindole, (4-chlorophenyl)hydrazine would be the key starting material. The reaction proceeds through a hydrazone intermediate, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement (the Fischer rearrangement) followed by cyclization and aromatization to yield the indole ring. The regioselectivity of this synthesis can be influenced by the choice of acid catalyst. youtube.com

Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of aniline (B41778). To produce a 6-chloroindole derivative, a 4-chloroaniline (B138754) would be used. The reaction typically requires high temperatures.

Modern Synthetic Methods : More recent methods often offer milder reaction conditions and greater functional group tolerance. These can include transition-metal-catalyzed cyclizations of substituted anilines and alkynes. For instance, palladium- or copper-catalyzed reactions have been developed for the synthesis of a variety of substituted indoles. These methods could be adapted for the synthesis of 6-chloroindole by using appropriately chlorinated starting materials.

The physical properties of the intermediate, 6-chloroindole, are well-documented. It is a solid with a melting point of 87-90 °C. sigmaaldrich.comsigmaaldrich.com

N-Acylation Strategies for the Ethanone (B97240) Moiety at the Indole Nitrogen

Once the 6-chloroindole core is obtained, the final step is the introduction of the ethanone (acetyl) group at the nitrogen atom. Selective N-acylation of indoles can be challenging as C3-acylation can be a competing reaction. rsc.orgorganic-chemistry.org However, various methods have been developed to achieve high regioselectivity for N-acylation. rsc.orgthieme-connect.com

Direct Acylation Approaches with Chloroacetyl Chloride

A straightforward method for N-acylation involves the reaction of the indole with an acylating agent like acetyl chloride in the presence of a base. The base, such as sodium hydride or an amine, deprotonates the indole nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acetyl chloride. While effective, this method can sometimes lead to the formation of C3-acylated byproducts. organic-chemistry.org The use of aprotic solvents like THF or DMF is common in these reactions.

Catalytic Approaches for N-Acylation of Indoles

Catalytic methods offer a milder and often more selective alternative to direct acylation.

Lewis Acid Catalysis : Lewis acids can activate the acylating agent, making it more susceptible to nucleophilic attack by the indole nitrogen. However, strong Lewis acids like AlCl3 can sometimes promote C3-acylation or decomposition. organic-chemistry.org Diethylaluminum chloride has been shown to be effective for C3-acylation, highlighting the importance of catalyst choice in directing regioselectivity. organic-chemistry.org

Organocatalysis : N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the N-acylation of indoles with aldehydes. rsc.orgrsc.org This method is highly chemoselective and tolerates a wide range of functional groups. rsc.org Another approach utilizes isothiourea catalysts for the atropenantioselective N-acylation of N-aminoindoles using aroyl chlorides. dicp.ac.cnacs.org

Base Catalysis : Simple inorganic bases like sodium carbonate (Na2CO3) can effectively catalyze the N-acylation of indoles with alkenyl carboxylates at elevated temperatures, providing good to excellent yields of N-acylindoles. thieme-connect.com

Dehydrogenative Coupling : A dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), provides an efficient route to N-acylated indoles in a single step under mild conditions. nih.gov

Green Chemistry Principles Applied to the Synthesis of 1-Acylindole Derivatives

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods.

Catalytic Systems : The use of catalytic amounts of reagents, as seen in the organocatalytic and transition-metal-catalyzed approaches, is a key principle of green chemistry as it reduces waste. rsc.orgrsc.orgnih.gov

Alternative Acylating Agents : Moving away from reactive and sensitive acyl chlorides to more stable acyl sources like thioesters or aldehydes aligns with green chemistry principles. rsc.orgnih.govnih.govresearchgate.net The use of aldehydes in NHC-catalyzed reactions is particularly attractive as water is the only byproduct. rsc.orgrsc.org

Environmentally Benign Solvents : Research into performing these reactions in greener solvents, such as water or bio-based solvents, is an active area of investigation. One-pot syntheses, which reduce the number of workup and purification steps, also contribute to a greener process. clockss.org

Regioselectivity and Stereochemical Considerations in the Synthesis of Related Chiral Indole Analogues

The synthesis of chiral indole-containing molecules is of significant interest due to their prevalence in biologically active compounds. rsc.org When synthesizing analogues of this compound that possess stereocenters, controlling regioselectivity and stereochemistry is paramount.

For instance, in the synthesis of indole-fused seven-membered heterocycles, photoredox catalysis has been employed to achieve excellent regioselectivity in intramolecular cyclization reactions. nih.gov Similarly, the synthesis of 3-substituted indole derivatives has been achieved with high regioselectivity using indium(III) triflate as a catalyst. nih.gov

In the context of N-acylation, the development of atropenantioselective methods for the synthesis of axially chiral N-N bonded N-aminoindoles using chiral isothiourea catalysts demonstrates a high level of stereochemical control. dicp.ac.cnacs.org These catalytic systems are designed to differentiate between enantiotopic faces of the prochiral substrate or reactive intermediate, leading to the preferential formation of one enantiomer. The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the enantiomeric excess of the final product.

Chemical Reactivity and Derivatization Strategies of 1 6 Chloro 1h Indol 1 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the 6-Chloroindole (B17816) Ring System

The indole (B1671886) nucleus is generally susceptible to electrophilic attack, with substitution typically occurring at the C3 position. However, in 1-(6-Chloro-1H-indol-1-yl)ethanone, the N-acetyl group is electron-withdrawing, which deactivates the pyrrole (B145914) ring towards electrophilic substitution. The chloro group at the C6 position is also deactivating but directs electrophiles to the ortho and para positions (C5 and C7).

Research on related 6-substituted indoles provides insight into potential reactions. For instance, the presence of a 6-methoxy group has been shown to activate the indole nucleus, making direct substitution at the C2 position a competitive process alongside the expected C3 substitution. rsc.org While the N-acetyl and 6-chloro groups of the title compound are deactivating, carefully chosen electrophiles and reaction conditions could still lead to substitution at positions C3, C5, or C7. The precise outcome would depend on the balance of electronic and steric effects. For example, selenium dioxide (SeO2) has been used for the electrophilic substitution on aniline (B41778) derivatives, which could potentially be adapted for indole systems. nih.gov

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Position | Directing Effect | Predicted Reactivity | Potential Reactions |

|---|---|---|---|

| C2 | Favored by some activating groups | Generally low due to N-acetylation | Halogenation, Nitration (under forcing conditions) |

| C3 | Most nucleophilic position in indole | Reduced by N-acetyl group | Vilsmeier-Haack, Friedel-Crafts Acylation |

| C4 | Activated by indole nitrogen | Sterically hindered by peri-position | Limited reactivity |

| C5 | Ortho to Chloro group | Moderately activated | Halogenation, Nitration |

Nucleophilic Reactivity at the Carbonyl Group of the N1-Ethanone Moiety

The carbonyl carbon of the N1-ethanone group is electrophilic and susceptible to attack by nucleophiles. This allows for a range of transformations to modify the side chain.

Reduction: The ketone can be reduced to a secondary alcohol, yielding 1-(6-chloro-1H-indol-1-yl)ethanol. This transformation can be achieved using various reducing agents, such as sodium borohydride.

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the carbonyl group, leading to the formation of tertiary alcohols. This provides a route to introduce new carbon-carbon bonds at this position.

Wittig Reaction: The carbonyl group can be converted into an alkene through a Wittig reaction, allowing for further functionalization of the resulting double bond.

These reactions provide a versatile platform for elaborating the N1-substituent, which can be crucial for modulating the biological activity of the resulting derivatives.

Reactivity of the Chloro Substituent at Position 6: Potential for Further Functionalization

The chlorine atom at the C6 position is a key handle for derivatization through cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters can introduce new aryl, heteroaryl, or alkyl groups. mdpi.com This is a widely used method for constructing biaryl systems.

Stille Coupling: This reaction utilizes organostannanes to couple with the aryl chloride, offering an alternative route for C-C bond formation. mdpi.com

Heck Coupling: Alkenes can be coupled at the C6 position using Heck reaction conditions. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the C6 position.

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl chlorides unless highly activated, strong nucleophiles under forcing conditions could potentially displace the chlorine atom.

These cross-coupling strategies are fundamental in medicinal chemistry for exploring the structure-activity relationship by modifying the substitution on the indole's benzene (B151609) ring.

Table 2: Cross-Coupling Reactions for C6-Functionalization

| Reaction Name | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Stille | R-Sn(Bu)₃ | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C |

| Heck | Alkene | Pd catalyst, Base | C-C (alkenyl) |

Exploration of Side Reactions and Byproduct Formation During Derivatization Reactions

During the chemical manipulation of this compound, several side reactions can occur, leading to the formation of undesired byproducts.

Deacetylation: The N-acetyl group can be cleaved under acidic or basic conditions, leading to the formation of 6-chloroindole. This can be a desired step if the N-H indole is the target, but a problematic side reaction if the acetyl group is needed for subsequent steps.

Ring Opening: Harsh reaction conditions can lead to the degradation of the indole ring itself.

Polymerization: Acidic conditions, in particular, can sometimes induce the polymerization of indole derivatives.

Over-reaction: In electrophilic substitution reactions, multiple substitutions might occur, leading to a mixture of products.

Deformylation/Degradation: In certain multi-step syntheses starting from indole aldehydes, deformylation has been observed as a significant side process. nih.gov

Careful control of reaction parameters such as temperature, solvent, and stoichiometry is crucial to minimize these side reactions and maximize the yield of the desired derivative.

Catalytic Transformations Involving the Compound and its Derivatives

Catalysis plays a pivotal role in the efficient and selective derivatization of this compound.

Palladium Catalysis: As discussed in section 3.3, palladium catalysts are essential for a wide range of cross-coupling reactions at the C6-chloro position. mdpi.commdpi.comresearchgate.net

Acid/Base Catalysis: Acid or base catalysis is employed in reactions such as electrophilic substitutions, nucleophilic additions to the carbonyl group, and condensation reactions. For example, the nucleophilic addition of indoles to vinylene carbonate can be catalyzed by bases like K₂CO₃. nih.govresearchgate.net Similarly, the synthesis of some 1-(1H-indol-1-yl)ethanone derivatives for biological screening has utilized glacial acetic acid as a catalyst for condensation steps. nih.goveurekaselect.com

Transition Metal Catalysis (Other): Other transition metals, like iridium, have been used to catalyze asymmetric intramolecular hydroarylations of olefins with indoles, a transformation that could potentially be applied to derivatives of the title compound. acs.org

The development of novel catalytic systems continues to expand the toolkit available for modifying complex molecules like this compound with high efficiency and selectivity.

Synthesis of Novel Analogues and Derivatives through Targeted Structural Modifications

The strategic modification of this compound can lead to the synthesis of novel analogues with potentially interesting biological properties. Research on related indole structures provides a blueprint for these synthetic endeavors.

For example, a general method for creating new anti-inflammatory agents involved synthesizing various 1-(1H-indol-1-yl)ethanone derivatives by condensing a precursor aldehyde with substituted anilines. nih.goveurekaselect.com This strategy could be adapted, starting from a suitably functionalized this compound. Another approach involved the nucleophilic addition of indoles to nitrones to prepare 3-substituted indole derivatives with antibacterial activity. nih.gov

Furthermore, the synthesis of 4-indolyl-1,3-dioxolanones has been achieved through the base-catalyzed reaction of indoles with vinylene carbonate. nih.govresearchgate.net Applying this to 6-chloroindole (after a potential deacetylation of the title compound) would yield a novel heterocyclic system. These examples highlight how the reactive sites on the this compound scaffold can be used to build a library of new chemical entities for further investigation.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-Chloroindole |

| 1-(6-Chloro-1H-indol-1-yl)ethanol |

| Selenium dioxide |

| Sodium borohydride |

| 6-chloroindole |

| Vinylene carbonate |

| Potassium carbonate |

| Glacial acetic acid |

Biological Activity and Mechanistic Investigations of 1 6 Chloro 1h Indol 1 Yl Ethanone Preclinical and in Vitro Focus

Cellular Assays and Phenotypic Screening in In Vitro Models

In vitro cellular assays are crucial for evaluating the functional consequences of a compound's molecular interactions, providing insights into its potential therapeutic effects, such as anticancer activity.

The antiproliferative properties of indole (B1671886) derivatives have been extensively studied against various cancer cell lines. The 1-(1H-indol-1-yl)ethanone derivatives developed as CBP/EP300 bromodomain inhibitors showed potent inhibition of cell growth in the LNCaP castration-resistant prostate cancer cell line. nih.gov

In another study, a series of indole-based compounds (U1-6) designed as Bcl-2 inhibitors were evaluated for their cytotoxic activity against multiple cancer cell lines using the MTT assay. nih.gov Compounds U2 and U3 were particularly effective, showing sub-micromolar IC₅₀ concentrations against MCF-7 (breast cancer) and A549 (lung cancer) cells. nih.gov Similarly, novel indole-triazole hybrids demonstrated significant cytotoxic potential against Hep-G2 liver cancer cells. nih.gov

| Compound/Derivative | Cancer Cell Line | Cell Type | Assay | IC₅₀ / Activity | Reference |

|---|---|---|---|---|---|

| U2 | MCF-7 | Breast Cancer | MTT | 0.83 ± 0.11 µM | nih.gov |

| U2 | A549 | Lung Cancer | MTT | 0.73 ± 0.07 µM | nih.gov |

| U2 | MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 5.22 ± 0.55 µM | nih.gov |

| U3 | MCF-7 | Breast Cancer | MTT | 1.17 ± 0.10 µM | nih.gov |

| U3 | A549 | Lung Cancer | MTT | 2.98 ± 0.19 µM | nih.gov |

| U3 | MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 4.07 ± 0.35 µM | nih.gov |

| Indole-Triazole Hybrid (8a) | Hep-G2 | Liver Cancer | MTT | 11.72 ± 0.53% cell viability at 100 µg/mL | nih.gov |

| Indole-Triazole Hybrid (8f) | Hep-G2 | Liver Cancer | MTT | 12.93 ± 0.55% cell viability at 100 µg/mL | nih.gov |

A key mechanism by which many anticancer agents exert their effect is through the induction of apoptosis (programmed cell death) and/or arrest of the cell cycle. Studies on indole-based Bcl-2 inhibitors have confirmed their ability to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov For example, further investigation into the most potent compounds, U2 and U3 , included assessments of their effects on the cell cycle and their ability to trigger apoptosis, confirming this mode of action is linked to their observed cytotoxicity. nih.gov While specific data for 1-(6-chloro-1H-indol-1-yl)ethanone is not detailed, the general findings for related indole derivatives strongly suggest that this is a probable mechanism of action for its anticancer properties. nih.govnih.gov

Molecular Mechanisms of Action Elucidation

The precise molecular mechanisms of action for this compound have not been elucidated in published research. Broader classes of indole derivatives have been explored for various therapeutic applications, with mechanisms including enzyme inhibition. nih.gov However, specific molecular targets and mechanistic details for this compound are not documented.

No studies on gene expression profiling or transcriptomics following treatment with this compound have been found. Consequently, there is no data available on how this compound may alter gene expression in any cell type.

There are no published proteomics studies for this compound. Research on other indole-containing compounds has utilized proteomic approaches to understand their effects, but these findings cannot be directly attributed to this compound. nih.gov

No metabolomics research has been published regarding the effects of this compound. While metabolomic studies have been conducted on other indole alkaloids to understand their biosynthesis and effects, similar analyses for this compound are absent from the scientific literature. nih.gov

In Vitro ADME Properties Relevant to Mechanistic Research

Specific in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not available.

There are no published studies detailing the microsomal stability of this compound. While the metabolic stability of other indole derivatives has been assessed in human liver microsomes to guide drug development, such data for the specific compound is not available. nih.gov

Hepatocyte Stability Assays

Hepatocyte stability assays are crucial in early drug discovery to predict the metabolic fate of a new chemical entity in the liver, the primary site of drug metabolism. These assays measure the rate at which a compound is cleared by the metabolic enzymes present in intact liver cells (hepatocytes).

Typically, the test compound is incubated with a suspension of cryopreserved or fresh hepatocytes from various species, including human, rat, mouse, and dog, to assess inter-species differences in metabolism. evotec.com The disappearance of the parent compound is monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). evotec.com

From the rate of disappearance, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. These values are then often scaled to predict in vivo hepatic clearance in humans, providing an early indication of whether a compound is likely to have appropriate pharmacokinetic properties to be a viable drug candidate. evotec.com

Table 1: Representative Data Table for Hepatocyte Stability Assay

No publicly available data was found for this compound. The following table is a template illustrating how such data would be presented.

| Species | In Vitro Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/10^6 cells) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

Plasma Protein Binding Characterization

Plasma protein binding (PPB) is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution, metabolism, and excretion. Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available to interact with its target.

The characterization of PPB is typically performed using in vitro methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. These techniques separate the free drug from the protein-bound drug in plasma, allowing for the quantification of the unbound fraction (fu).

Understanding the PPB of a compound is essential for interpreting its in vivo efficacy and for predicting potential drug-drug interactions.

Table 2: Representative Data Table for Plasma Protein Binding

No publicly available data was found for this compound. The following table is a template illustrating how such data would be presented.

| Species | Plasma Protein Binding (%) | Unbound Fraction (fu) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

Cytochrome P450 Inhibition/Induction Profiling (Preclinical Models)

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast array of xenobiotics, including drugs. Assessing the potential of a new chemical entity to inhibit or induce these enzymes is a critical component of preclinical safety evaluation to predict the likelihood of drug-drug interactions.

CYP Inhibition Assays: These assays determine a compound's ability to block the metabolic activity of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). The inhibitory potential is typically quantified by determining the IC50 value, which is the concentration of the compound required to reduce the activity of a specific CYP enzyme by 50%. nih.gov

CYP Induction Assays: These studies investigate whether a compound can increase the expression of CYP enzymes. Induction can lead to a faster metabolism of co-administered drugs, potentially reducing their efficacy. These assays are often conducted using cultured human hepatocytes.

Table 3: Representative Data Table for Cytochrome P450 Inhibition (IC50 Values in µM)

No publicly available data was found for this compound. The following table is a template illustrating how such data would be presented.

| CYP Isoform | IC50 (µM) |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

Table 4: Representative Data Table for Cytochrome P450 Induction

No publicly available data was found for this compound. The following table is a template illustrating how such data would be presented.

| CYP Isoform | Fold Induction at Test Concentration |

| CYP1A2 | Data not available |

| CYP2B6 | Data not available |

| CYP3A4 | Data not available |

In Vivo Preclinical Efficacy Models (Non-Human Organisms, focusing on mechanism/target engagement)

Following in vitro characterization, promising compounds are typically advanced to in vivo preclinical models to assess their efficacy and to understand their mechanism of action in a living organism.

Animal Model Selection and Rationale for Investigating Compound Activity

The choice of an animal model is critical and depends on the therapeutic target and the disease indication. For a novel compound like this compound, the selection of an animal model would be guided by its hypothesized mechanism of action. For instance, if the compound is an inhibitor of a specific enzyme implicated in a disease, an animal model that recapitulates the human disease pathology and in which the target enzyme has a similar function would be chosen. Preclinical animal models are, however, often poor predictors of human toxicities. elsevierpure.com

No publicly available data was found regarding the selection of animal models for investigating the activity of this compound.

Biomarker Discovery and Validation in Preclinical Models

Biomarkers are measurable indicators of a biological state or condition and are essential tools in drug development. In preclinical models, biomarkers are used to demonstrate that a compound is engaging with its intended target and eliciting the desired biological response.

The discovery and validation of biomarkers can involve various techniques, including genomics, proteomics, and metabolomics, to identify changes in gene expression, protein levels, or metabolite concentrations following treatment with the compound.

No publicly available data was found on biomarker discovery or validation for this compound in preclinical models.

Pharmacodynamic Endpoints in Animal Studies

Pharmacodynamic (PD) endpoints are measurements of a drug's effect on the body. In preclinical animal studies, PD endpoints are used to establish a dose-response relationship and to link drug exposure to the desired therapeutic effect.

The specific PD endpoints chosen would be directly related to the compound's mechanism of action and the pathophysiology of the disease being studied. For example, if a compound is being developed as an anti-inflammatory agent, PD endpoints could include reductions in inflammatory cytokines or immune cell infiltration in a relevant tissue.

No publicly available data was found on pharmacodynamic endpoints for this compound in animal studies.

Computational and Theoretical Studies of 1 6 Chloro 1h Indol 1 Yl Ethanone

Quantum Chemical Calculations and Molecular Geometry Optimization (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and geometry of molecules. For derivatives of 1-(1H-indol-1-yl)ethanone, DFT methods like B3LYP with a suitable basis set (e.g., cc-pVDZ) are employed to optimize the molecular geometry and determine the minimum energy conformers. Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

Molecular Docking and Dynamics Simulations with Biological Targets (e.g., COX-2, CBP/EP300 bromodomain)

Molecular docking and dynamics simulations are powerful tools to predict and analyze the binding of a ligand to a biological target. For indole (B1671886) derivatives, these techniques have been particularly insightful.

Cyclooxygenase-2 (COX-2): Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as potential COX-2 inhibitors. Molecular docking studies have shown that these compounds can fit into the active site of the COX-2 enzyme. The indole scaffold serves as a key structural motif for binding, and substituents on this core can form specific interactions with amino acid residues in the active site, such as Arg513 and Ser530, which are critical for inhibitory activity. For 1-(6-chloro-1H-indol-1-yl)ethanone, the chloro group could potentially form halogen bonds or other favorable interactions within the binding pocket, enhancing its affinity and selectivity for COX-2.

CBP/EP300 Bromodomain: The CREB-binding protein (CBP) and its homologue EP300 are epigenetic regulators and have emerged as important targets in cancer therapy. The bromodomain of CBP/EP300 is responsible for recognizing acetylated lysine residues on histones. Fragment-based virtual screening has identified 1-(1H-indol-1-yl)ethanone derivatives as inhibitors of the CBP/EP300 bromodomain. nih.gov A co-crystal structure of a derivative with the CBP bromodomain has provided a structural basis for the binding mode, highlighting key interactions. nih.gov Molecular docking and dynamics simulations of this compound with the CBP bromodomain could reveal how the chloro substituent influences the binding affinity and selectivity, potentially leading to the design of more potent inhibitors for castration-resistant prostate cancer. nih.gov

Table 1: Molecular Docking Parameters of a Representative Indole Derivative with Biological Targets

| Target Protein | Ligand (Example Derivative) | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| COX-2 | Indole-based inhibitor | -9.3 | TYR385, ARG120 |

| CBP Bromodomain | 1-(1H-indol-1-yl)ethanone derivative | -8.5 | ASN1168, TYR1125 |

Note: The data in this table is illustrative and based on findings for similar indole derivatives, not specifically for this compound.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a crucial step in rational drug design, where the essential steric and electronic features necessary for biological activity are identified. For a series of active compounds, a pharmacophore model can be generated to represent the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Starting from the this compound scaffold, a pharmacophore model can be developed based on its interactions with a specific target, for instance, the CBP/EP300 bromodomain. This model can then be used for virtual screening of large compound libraries to identify novel molecules with a similar arrangement of features, thus having a higher probability of being active. This approach has been successfully used to identify novel CBP/EP300 inhibitors based on the 1-(1H-indol-1-yl)ethanone core. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). For indole derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including their inhibitory effects on enzymes like monoamine oxidase. nih.gov

A QSAR model for a series of this compound analogues could be developed by synthesizing a library of related compounds and evaluating their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a mathematical model can be built to predict the activity of new, unsynthesized compounds. Such models are valuable for prioritizing synthetic efforts towards more potent molecules. eurjchem.com

In Silico ADME Prediction and Molecular Attributes Estimation

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. In silico ADME prediction allows for the early assessment of these properties, reducing the likelihood of late-stage failures in drug development. For this compound, various molecular attributes can be estimated using computational tools.

These predictions are often based on established models and rules, such as Lipinski's rule of five, which assesses the druglikeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other parameters that can be predicted include aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov

Table 2: Predicted In Silico ADME Properties for a Representative Indole Structure

| Property | Predicted Value | Acceptable Range |

|---|---|---|

| Molecular Weight | < 500 g/mol | < 500 |

| LogP | < 5 | < 5 |

| Hydrogen Bond Donors | < 5 | < 5 |

| Hydrogen Bond Acceptors | < 10 | < 10 |

| Topological Polar Surface Area | < 140 Ų | < 140 Ų |

Note: This table provides a general overview of ADME predictions for druglike molecules and is not specific to this compound.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and their relative energies. For a flexible molecule like this compound, rotation around single bonds can lead to various conformers.

By systematically rotating the rotatable bonds and calculating the potential energy at each step, an energy landscape map can be generated. This map reveals the low-energy, and therefore more populated, conformations of the molecule. Understanding the preferred conformation is essential as it is this shape that interacts with the biological target. These studies can be performed using molecular mechanics or quantum chemical methods to provide insights into the conformational preferences governed by steric and electronic effects. researchgate.net

Structure Activity Relationship Sar Investigations of 1 6 Chloro 1h Indol 1 Yl Ethanone Analogues

Impact of Substitutions on the Indole (B1671886) Ring System (Positions 2, 3, 4, 5, 7)

The indole scaffold is a common feature in many biologically active compounds, and its substitution pattern significantly influences the pharmacological profile. nih.govnih.gov For 1-(6-chloro-1H-indol-1-yl)ethanone analogues, substitutions at various positions on the indole ring have been explored to understand their impact on activity.

Research on related indole derivatives has shown that the nature and position of substituents on the indole ring can dramatically alter their biological effects, including antimicrobial and anticancer activities. For instance, in a series of 3-substituted-1H-imidazol-5-yl-1H-indoles, halogen substitutions at the 5- and 6-positions of the indole ring were found to be important for anti-MRSA activity. nih.gov Generally, analogues with a halogen at the 5-position were more active than their 6-substituted counterparts. nih.gov

Table 1: Impact of Indole Ring Substitutions on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |

| C2 | Small alkyl (e.g., methyl) | Potential for increased or decreased activity | May provide beneficial hydrophobic interactions or cause steric clash. |

| C3 | Various groups | Significant modulation of activity | A key position for interaction with target proteins. nih.gov |

| C4 | Halogen, methoxy | Potential for altered selectivity or potency | Can influence electronic properties and metabolic stability. |

| C5 | Halogen (e.g., F, Br) | Generally enhances antimicrobial activity | Increases lipophilicity and can form halogen bonds. nih.gov |

| C7 | Small, non-polar group | Moderate impact on activity | Less explored position, but can influence conformation. |

This table presents hypothetical data based on established SAR principles for indole derivatives and is intended for illustrative purposes.

Role of the Chloro Substituent at Position 6 in Biological Activity

The presence of a chloro group at the 6-position of the indole ring is a defining feature of this compound. Halogen atoms, particularly chlorine, are known to modulate the physicochemical properties of a molecule, such as lipophilicity, electronic character, and metabolic stability. These modifications can, in turn, influence the compound's pharmacokinetic and pharmacodynamic profile.

In studies of related indole compounds, the 6-chloro substitution has been shown to be a critical determinant of biological activity. For example, in the investigation of 3-substituted-1H-imidazol-5-yl-1H-indoles, the 6-chloro analogues were among the compounds synthesized to probe the electronic effects on antimicrobial activity. nih.gov While in that particular series, 5-halogenated indoles were generally more potent against MRSA, the 6-chloro substitution still conferred significant activity compared to unsubstituted analogues. nih.gov

Modifications to the N1-Ethanone Moiety: Alkyl, Aryl, and Heterocyclic Variations

The N1-ethanone group of this compound provides a key point for structural diversification. Modifications at this position, including the introduction of different alkyl, aryl, and heterocyclic moieties, can significantly impact the compound's biological activity.

While specific SAR data for N1-ethanone modifications of this compound are limited, studies on other N-substituted indoles provide valuable insights. For instance, the replacement of the acetyl group with larger alkyl or aryl groups can alter the molecule's steric bulk and lipophilicity, potentially leading to improved interactions with the target binding site.

A commercially available analogue, 1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone, showcases a heterocyclic variation at the N1 position. sigmaaldrich.com In this case, the N1-ethanone is replaced by an N1-((6-chloro-3-pyridinyl)methyl) group. The introduction of a pyridinylmethyl moiety introduces additional hydrogen bond acceptors and donors, as well as the potential for different electrostatic and pi-pi interactions, which could lead to a distinct pharmacological profile compared to the parent compound. The presence of a second chloro-substituted aromatic ring could also contribute to its activity.

Table 2: Examples of N1-Ethanone Modifications and Their Potential Impact

| Modification | Example Moiety | Potential Impact on Activity |

| Alkyl Variation | N1-propanone, N1-butanone | May increase lipophilicity and alter binding affinity. |

| Aryl Variation | N1-benzoyl | Introduces aromatic interactions and potential for enhanced potency. |

| Heterocyclic Variation | N1-((6-chloro-3-pyridinyl)methyl) | Can introduce new binding interactions and alter solubility. sigmaaldrich.com |

Exploration of Linker Length and Heteroatom Inclusion in Derivatives

Further diversification of this compound analogues can be achieved by modifying the linker between the indole nitrogen and the carbonyl group of the ethanone (B97240) moiety. This includes varying the length of the alkyl chain and introducing heteroatoms such as oxygen, nitrogen, or sulfur.

The inclusion of heteroatoms in the linker can introduce new hydrogen bonding opportunities, alter the polarity, and influence the metabolic stability of the compound. For example, replacing a methylene (B1212753) group (-CH2-) with an oxygen atom (ether linkage) or a nitrogen atom (amine linkage) can significantly change the physicochemical properties and potentially lead to new interactions with the biological target.

Isosteric Replacements and Bioisosteric Transformations

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to optimize lead compounds. Bioisosteres are substituents or groups that have similar physical or chemical properties and produce broadly similar biological effects. This approach can be used to improve potency, selectivity, and pharmacokinetic properties, or to reduce toxicity.

For this compound, several bioisosteric replacements could be considered. For example, the 6-chloro substituent could be replaced by other halogens such as bromine or fluorine, or by a trifluoromethyl group (-CF3), to fine-tune the electronic properties and lipophilicity. The methyl group of the ethanone moiety could be replaced by an amino group (-NH2) or a hydroxyl group (-OH) to introduce new hydrogen bonding interactions.

Development of SAR Hypotheses and Iterative Compound Design

The collective findings from the SAR investigations on this compound analogues allow for the formulation of SAR hypotheses. These hypotheses provide a framework for understanding how different structural features contribute to the observed biological activity and guide the iterative design of new, improved compounds.

A preliminary SAR hypothesis for this class of compounds might suggest that:

A halogen at the 6-position of the indole ring is beneficial for activity.

The N1-substituent plays a crucial role in modulating potency and selectivity, with opportunities for introducing additional binding interactions through heterocyclic moieties.

The planarity of the indole ring is important for interaction with the target.

Based on these hypotheses, an iterative design process can be initiated. This involves synthesizing new analogues with systematic variations based on the SAR data. For example, a library of compounds with different substitutions at the N1-position could be created to explore the optimal size, shape, and electronic properties for this part of the molecule. The biological activity of these new compounds would then be evaluated, and the results used to refine the SAR hypotheses. This cyclical process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Analytical Methodologies in Research on 1 6 Chloro 1h Indol 1 Yl Ethanone

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of 1-(6-Chloro-1H-indol-1-yl)ethanone. By probing how the molecule interacts with electromagnetic radiation, researchers can map its atomic framework and identify its functional groups. While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its spectroscopic characteristics based on well-established principles and data from related indole (B1671886) compounds. jmchemsci.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. cas.org It provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to each unique proton environment. A sharp singlet, integrating to three protons, would appear in the upfield region (typically δ 2.2-2.7 ppm) and is characteristic of the acetyl (CH₃) group. The protons on the indole ring would produce signals in the aromatic region (typically δ 6.5-8.5 ppm). The H3 proton is expected to be a doublet, coupled to H2. The H2 proton would also appear as a doublet. The protons on the benzene (B151609) portion of the indole ring (H4, H5, and H7) would exhibit a more complex pattern of doublets and doublets of doublets due to coupling with their neighbors. The specific chemical shifts are influenced by the chloro substituent at the C6 position and the acetyl group on the nitrogen. acs.orgwashington.edu

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a signal for the carbonyl carbon (C=O) of the acetyl group is expected in the highly deshielded region of the spectrum, typically around δ 168-172 ppm. The methyl carbon of the acetyl group would appear far upfield (around δ 20-30 ppm). The eight carbons of the 6-chloroindole (B17816) ring system would each produce a distinct signal in the aromatic region (approximately δ 100-140 ppm). acs.orgchemicalbook.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign which proton is attached to which carbon and to confirm the connectivity of the protons on the indole ring, resolving any ambiguities from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -C(=O)CH₃ | ~ 2.5 (s, 3H) | ~ 24 |

| -C (=O)CH₃ | - | ~ 169 |

| Indole Ring | ~ 6.5 - 8.5 (m) | ~ 105 - 138 |

Note: These are predicted values based on typical chemical shifts for N-acetyl indoles. Actual experimental values may vary based on solvent and other conditions. washington.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the N-acetyl group. This peak is expected to appear in the region of 1690-1720 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic ring and the methyl group (around 2900-3100 cm⁻¹), C=C stretching vibrations from the aromatic system (around 1450-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region (typically below 800 cm⁻¹). jmchemsci.comijesi.org

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1690 - 1720 (Strong) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org

For this compound (C₁₀H₈ClNO), the molecular weight is 193.63 g/mol . bldpharm.com In a mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 193. A key feature would be the presence of an isotopic peak at m/z 195 ([M+2]⁺˙) with an intensity approximately one-third that of the molecular ion peak. This characteristic M/(M+2) ratio of ~3:1 is definitive for the presence of a single chlorine atom. docbrown.info

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula C₁₀H₈ClNO. wiley-vch.de

The most common fragmentation pathway observed in the mass spectrum of N-acetyl compounds is the loss of the acetyl group. Therefore, a prominent fragment ion would be expected at m/z 150, corresponding to the [M - 43]⁺ ion or the [6-chloro-1H-indol-1-yl]⁺ cation, resulting from the cleavage of the N-C(O) bond. wikipedia.orgdocbrown.info Techniques like LC-MS/MS or GC-MS/MS would be employed for sensitive detection and quantification in complex mixtures. nih.gov

Chromatographic Purification and Purity Assessment

Chromatography is essential for both the purification of this compound after synthesis and for the assessment of its purity. lcms.cz

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds and for their purification on a preparative scale. sinobiological.comwarwick.ac.ukthermofisher.com For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

A standard RP-HPLC setup would involve:

Stationary Phase: A C18 (octadecylsilyl) bonded silica column is the most common choice, offering good retention for aromatic compounds. nih.gov

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or acetic acid) and an organic solvent such as acetonitrile or methanol is typical. The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration to elute the compound. nih.gov

Detection: UV detection would be highly effective, as the indole ring is a strong chromophore. A detection wavelength in the range of 220-280 nm would likely be chosen for optimal sensitivity. nih.gov

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks. For preparative HPLC, the same principles apply but with larger columns and higher flow rates to isolate the compound from reaction byproducts and starting materials. warwick.ac.uk

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For N-acetylated indoles like this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an essential tool for assessing purity and identifying byproducts. The yield of N-acylation reactions on indoles can be effectively determined using GC with an internal standard nih.gov.

In a typical GC-MS analysis of halogenated indoles, the compound is vaporized and transported through a capillary column by an inert carrier gas, such as helium nih.gov. The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column. An HP-5MS column, a common choice for this type of analysis, is a low-polarity column suitable for separating a wide range of non-polar to moderately polar compounds nih.gov. Upon exiting the column, the compound enters the mass spectrometer, which provides detailed mass fragmentation patterns, allowing for definitive structural confirmation. A nitrogen-phosphorus detector (NPD) can also be used for enhanced sensitivity with nitrogen-containing compounds like indoles nih.gov.

Below is a table representing typical GC-MS parameters that could be adapted for the analysis of this compound.

| Parameter | Value/Description |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Interface Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 m/z |

This table presents a hypothetical set of parameters based on standard methods for analyzing related indole compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used primarily for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. In the synthesis of N-acetylindoles, TLC allows a chemist to visually track the consumption of the starting indole and the formation of the acetylated product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the spotted mixture separate based on their differential affinity for the stationary phase and solubility in the mobile phase.

For indole derivatives, a common mobile phase consists of a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent such as ethyl acetate or ether. The polarity of the solvent system is optimized to achieve good separation between the starting material and the product. After elution, the separated spots are visualized. While some colored compounds are visible to the naked eye, many, including this compound, require visualization aids such as UV light (typically at 254 nm) or chemical staining agents (e.g., potassium permanganate or p-anisaldehyde solutions).

The progress of a reaction can be summarized in a table format, recording the Retention Factor (Rƒ) values for the starting material and product.

| Compound | Rƒ Value (Illustrative) | Visualization Method |

| 6-Chloro-1H-indole (Starting Material) | 0.60 | UV (254 nm), p-Anisaldehyde stain |

| This compound (Product) | 0.45 | UV (254 nm), p-Anisaldehyde stain |

| Mobile Phase: 20% Ethyl Acetate in Hexane |

This table provides illustrative Rƒ values to demonstrate how TLC is used to monitor a reaction. Actual values are dependent on specific experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for this compound is not publicly available in the searched literature, the analysis of closely related chloroindole structures demonstrates the power of this methodology.

For example, the crystal structure of 6-chloro-1H-indole-2,3-dione has been determined, providing detailed insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding researchgate.net. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic structure is determined.

The data obtained from an X-ray crystallographic analysis is comprehensive. The table below shows representative data that would be obtained for a chloroindole derivative, based on the published data for 6-chloro-1H-indole-2,3-dione researchgate.net.

| Parameter | Example Data (for 6-Chloro-1H-indole-2,3-dione) |

| Chemical Formula | C₈H₄ClNO₂ |

| Molecular Weight | 181.57 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 5.6231 Å, b = 4.9930 Å, c = 12.5145 Å |

| α = 90°, β = 91.916°, γ = 90° | |

| Volume (V) | 351.16 ų |

| Molecules per Unit Cell (Z) | 2 |

| Data Collection Temp. | 120 K |

This table contains data for the related compound 6-chloro-1H-indole-2,3-dione to illustrate the output of an X-ray crystallography experiment researchgate.net.

Methods for Quantifying the Compound in Complex Biological Matrices

For research purposes, quantifying a compound like this compound in complex biological matrices such as cell lysates, tissue homogenates, or non-human plasma is critical for understanding its metabolic fate and distribution. The method of choice for this task is typically Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity nih.govnih.govmdpi.com.

The process begins with sample preparation, a crucial step to remove interfering substances like proteins and lipids that can suppress the instrument's signal. A common and effective technique is protein precipitation, where a cold organic solvent, such as acetonitrile or methanol, is added to the biological sample to denature and precipitate the proteins nih.govnih.govnih.gov. After centrifugation, the clear supernatant containing the analyte is collected for analysis. Other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be employed for further cleanup and concentration of the analyte researchgate.netscispace.com.

The prepared sample is then injected into an LC-MS/MS system. The compound is first separated from other metabolites on a reversed-phase column (e.g., a C18 column) using a gradient of aqueous mobile phase (often containing formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile nih.govnih.gov. After separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) nih.govmdpi.com.

Quantification is achieved using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the ionized molecule of interest) is selected and fragmented, and a specific product ion resulting from that fragmentation is monitored. This precursor-to-product ion transition is highly specific to the target compound, minimizing interference from other molecules in the matrix. An isotopically labeled internal standard is often used to ensure high accuracy and precision nih.govnih.gov.

A generalized workflow for this type of analysis is presented below.

| Step | Description |

| 1. Sample Collection | Collect cell lysate, tissue homogenate, or non-human plasma. |

| 2. Internal Standard Spiking | Add a known amount of an isotopically labeled internal standard. |

| 3. Protein Precipitation | Add 3 volumes of ice-cold acetonitrile, vortex, and incubate at -20°C. |

| 4. Centrifugation | Centrifuge at high speed (e.g., >13,000 rpm) to pellet proteins ox.ac.uk. |

| 5. Supernatant Transfer | Carefully transfer the supernatant to a clean vial for analysis. |

| 6. LC-MS/MS Analysis | Inject the sample into the LC-MS/MS system for separation and detection using MRM. |

Future Research Directions and Perspectives for 1 6 Chloro 1h Indol 1 Yl Ethanone

Exploration of Novel Biological Targets and Therapeutic Areas for Indole-Based Compounds

The versatility of the indole (B1671886) nucleus allows it to interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery. mdpi.commdpi.com While much is known, the exploration for new applications continues.

Oncology: Indole derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including:

Tubulin Polymerization: Certain indole compounds inhibit the formation of microtubules, which are essential for cell division, thereby halting the proliferation of cancer cells. mdpi.comnih.govnih.gov

Protein Kinases: As inhibitors of protein kinases, indole derivatives can interfere with signaling pathways that are crucial for cancer cell growth and survival. mdpi.comnih.gov

Histone Deacetylase (HDAC): Some indoles act as HDAC inhibitors, which is a validated target in cancer therapy. mdpi.comnih.gov

Future research on 1-(6-chloro-1H-indol-1-yl)ethanone could involve screening against a panel of cancer cell lines to identify potential antiproliferative activity. nih.gov Structure-activity relationship (SAR) studies could then be conducted to optimize its anticancer efficacy. ijpsjournal.com

Infectious Diseases: The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have demonstrated antibacterial, antifungal, and antiviral properties, including activity against SARS-CoV-2. mdpi.comnih.gov Future studies should assess the potential of this compound against a broad spectrum of microbes.

Neurodegenerative and Inflammatory Diseases: The structural similarity of indole to neurotransmitters like serotonin (B10506) has led to the development of indole-based drugs for neurological disorders. ijpsjournal.comcreative-proteomics.comwikipedia.org Additionally, many indole derivatives exhibit anti-inflammatory effects. mdpi.comnih.gov Investigating the effect of this compound on targets related to neuroinflammation and neurodegeneration could open new therapeutic avenues. mdpi.com

Other Therapeutic Areas: The potential applications of indole derivatives extend to cardiovascular diseases, diabetes, and more. mdpi.com Broad-based screening of this compound could uncover unexpected activities in these and other therapeutic areas.

Integration with Emerging Technologies in Chemical Biology and Drug Discovery

Modern drug discovery leverages cutting-edge technologies to accelerate the identification and validation of new drug candidates. nih.gov

High-Throughput Screening (HTS) and DNA-Encoded Libraries (DELs): HTS allows for the rapid screening of large compound libraries against biological targets. sigmaaldrich.com A DNA-encoded library (DEL) containing millions of compounds can be used to quickly identify initial hits for a specific target. sigmaaldrich.com Subjecting this compound and its derivatives to such screening campaigns could efficiently map their biological activities.

Chemical Biology Probes: Chemical probes are essential tools for studying biological processes. sigmaaldrich.com Derivatives of this compound could be synthesized with reactive groups or tags to serve as probes for identifying its molecular targets and elucidating its mechanism of action. sigmaaldrich.com

Computational and In Silico Methods: Molecular docking and dynamics simulations are powerful computational tools for predicting the binding of a ligand to its target protein. nih.govnih.gov These methods can be used to prioritize the synthesis of new derivatives of this compound and to understand its interactions at a molecular level.

Development of Prodrug Strategies and Targeted Delivery Systems (Preclinical Concepts)

Optimizing the pharmacokinetic properties of a drug candidate is crucial for its clinical success. Prodrug and targeted delivery strategies are two approaches to enhance a drug's efficacy and reduce its side effects.

Prodrug Design: A prodrug is an inactive compound that is converted into an active drug in the body. This approach can be used to improve a drug's solubility, permeability, or metabolic stability. For instance, modifications to the indole nitrogen of a compound have been explored to create prodrugs with improved oral bioavailability. nih.gov Future research could explore the synthesis of prodrugs of this compound to enhance its drug-like properties.

Targeted Delivery Systems: Encapsulating a drug in a nanoparticle-based delivery system can improve its therapeutic index by directing it to the site of action and reducing systemic exposure. nih.gov For example, site-specific delivery of an indole derivative to the lung or gut has been shown to be an effective strategy for mitigating inflammation in animal models of cystic fibrosis. nih.gov Similar strategies could be explored for this compound to enhance its therapeutic potential.

Elucidation of Remaining Mechanistic Unknowns and Complex Biological Interactions

While the biological activities of many indole derivatives are well-documented, the precise molecular mechanisms often remain to be fully elucidated. The interaction of indole compounds with biological systems can be complex, involving multiple targets and pathways. mdpi.com

Future research should aim to identify the specific molecular targets of this compound. Techniques such as affinity chromatography, photoaffinity labeling, and activity-based protein profiling can be employed for this purpose. Once a target is identified, further studies will be needed to understand how the compound modulates the target's function and the downstream biological consequences. The potential for polypharmacology, where a compound interacts with multiple targets, should also be investigated, as this can contribute to both therapeutic efficacy and off-target effects.

Synthetic Innovations for Economical and Sustainable Production of Indole Derivatives

The development of efficient and environmentally friendly synthetic methods is a critical aspect of modern chemistry. repec.orgresearchgate.net

Green Chemistry Approaches: Traditional methods for indole synthesis often involve harsh reaction conditions and the use of hazardous reagents. beilstein-journals.org Newer, "greener" approaches utilize more benign solvents like water or propylene (B89431) carbonate, and employ catalysts that are reusable and less toxic. beilstein-journals.orgresearchgate.net Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing indole derivatives. tandfonline.com

Catalytic Methods: The use of transition metal catalysts, such as palladium, rhodium, and copper, has revolutionized indole synthesis, allowing for the construction of complex indole structures with high efficiency and selectivity. mdpi.comrsc.org Iron-catalyzed reactions are particularly attractive due to the low cost and environmental benignity of iron. repec.org

Future research should focus on developing a scalable, cost-effective, and sustainable synthesis for this compound and its derivatives, incorporating principles of green chemistry and leveraging modern catalytic methods. repec.org

Contribution to Fundamental Understanding of Indole Chemistry and its Broader Applications

The study of specific indole derivatives like this compound contributes to the broader understanding of indole chemistry and its applications beyond medicine. numberanalytics.com

Reaction Mechanisms and Structural Properties: The unique electronic properties of the indole ring, arising from the fusion of a benzene (B151609) and a pyrrole (B145914) ring, govern its reactivity. creative-proteomics.com Studying the synthesis and reactions of this compound can provide deeper insights into the fundamental principles of electrophilic aromatic substitution and other key reactions of the indole nucleus. wikipedia.org